molecular formula C8H8INO2 B7934259 2-Iodo-5-methoxybenzamide CAS No. 1130283-73-6

2-Iodo-5-methoxybenzamide

Cat. No.: B7934259
CAS No.: 1130283-73-6
M. Wt: 277.06 g/mol
InChI Key: DFGTVVIWDKCBPD-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzamide is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol. It is characterized by the presence of an iodine atom and a methoxy group attached to a benzamide core. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-5-methoxybenzamide can be synthesized through several methods, including the iodination of 5-methoxybenzamide. The reaction typically involves the use of iodine or an iodinating agent in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of 2-iodo-5-methoxybenzoic acid.

  • Reduction: Formation of 2-iodo-5-methoxybenzylamine.

  • Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

2-Iodo-5-methoxybenzamide has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Iodo-5-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 2-iodobenzamide

  • 5-methoxybenzamide

  • 2-bromobenzamide

  • 3-iodo-5-methoxybenzamide

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Properties

IUPAC Name

2-iodo-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGTVVIWDKCBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743852
Record name 2-Iodo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130283-73-6
Record name 2-Iodo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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